1,4-Dichloropentane

概要

説明

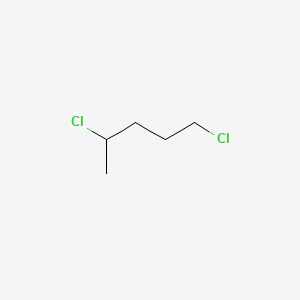

1,4-Dichloropentane is an organic compound with the molecular formula C5H10Cl2This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

準備方法

1,4-Dichloropentane can be synthesized through several methods. One common synthetic route involves the chlorination of pentane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule . Another method involves the reaction of 1,4-pentanediol with thionyl chloride (SOCl2) to produce this compound .

化学反応の分析

1,4-Dichloropentane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions depending on the reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1,4-Dichloropentane serves as a versatile intermediate in organic synthesis. Its applications can be categorized as follows:

1. Organic Chemistry

- Intermediate for Synthesis : It is used to produce more complex organic molecules through substitution and elimination reactions.

- Model Compound : As a dichlorinated alkane, it serves as a model for studying the properties of poly(vinyl chloride) and other polymers .

2. Biological Studies

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.

- Cytotoxicity and Antitumor Activity : Preliminary studies show that this compound can induce apoptosis in cancer cells, particularly in liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The cytotoxic effects were assessed using the MTT assay.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| A549 | 100.07 | 8.99 |

This table summarizes the inhibition rates and IC50 values for various cancer cell lines treated with this compound, indicating its potential as a chemotherapeutic agent.

Case Study 1 : A study on bacterial strains demonstrated that formulations containing this compound showed enhanced antibacterial effects compared to controls without the compound. This suggests potential applications in developing topical antimicrobial agents.

Case Study 2 : In vitro experiments revealed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines. These findings support further investigation into its use as a chemotherapeutic agent.

Safety and Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial for understanding the toxicological profile of this compound. Studies indicate potential neurotoxic effects and irritation upon contact with skin or mucous membranes. Regulatory guidelines recommend cautious handling due to its classification as a hazardous substance.

作用機序

The mechanism of action of 1,4-dichloropentane in chemical reactions typically involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms . In elimination reactions, the compound can form double or triple bonds through the removal of hydrogen and chlorine atoms .

類似化合物との比較

1,4-Dichloropentane can be compared to other dichlorinated alkanes such as 1,2-dichloroethane and 1,3-dichloropropane. While all these compounds contain two chlorine atoms, their reactivity and applications differ due to the position of the chlorine atoms on the carbon chain . For example, 1,2-dichloroethane is commonly used as a solvent and in the production of vinyl chloride, whereas 1,3-dichloropropane is used in the synthesis of various chemicals .

生物活性

1,4-Dichloropentane (C5H10Cl2) is a chlorinated hydrocarbon that has garnered attention due to its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological properties, including its antibacterial and cytotoxic activities, alongside relevant case studies and research findings.

This compound is characterized by its two chlorine atoms attached to the first and fourth carbons of a pentane chain. This structure influences its reactivity and biological interactions. The compound is primarily used as an intermediate in organic synthesis and has been studied for its potential toxicity and environmental impact.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antibacterial agents. The mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis .

Cytotoxicity and Antitumor Activity

This compound has also been investigated for its cytotoxic effects on human cancer cell lines. Preliminary studies have shown that the compound can induce apoptosis in cancer cells, particularly in liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutic agents .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| A549 | 100.07 | 8.99 |

The biological activity of this compound is attributed to its ability to interfere with cellular processes. For instance, studies suggest that it may arrest the cell cycle in the S phase, thereby inhibiting DNA replication and promoting apoptosis in cancer cells . Additionally, its lipophilic nature allows it to penetrate cellular membranes effectively.

Case Studies

Several case studies have explored the implications of using this compound in therapeutic contexts:

- Case Study 1 : A study conducted on bacterial strains revealed that formulations containing this compound showed enhanced antibacterial effects compared to controls without the compound. This suggests potential applications in developing topical antimicrobial agents .

- Case Study 2 : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines. These findings support further investigation into its use as a chemotherapeutic agent .

Safety and Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial for understanding the toxicological profile of this compound. Studies indicate that exposure can lead to adverse effects on human health, including potential neurotoxic effects and irritation upon contact with skin or mucous membranes . Regulatory guidelines recommend cautious handling due to its classification as a hazardous substance.

特性

IUPAC Name |

1,4-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUPZAYWWVHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278125, DTXSID00870725 | |

| Record name | 1,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_54798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-92-6 | |

| Record name | 1,4-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。